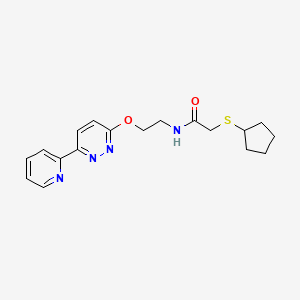

2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide

Description

The compound 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide features a unique structural architecture combining a pyridazine core, a pyridin-2-yl substituent, a cyclopentylthio moiety, and an acetamide linker. Pyridazine derivatives are known for their roles as kinase inhibitors or antimicrobial agents , and the cyclopentylthio group may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name |

2-cyclopentylsulfanyl-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c23-17(13-25-14-5-1-2-6-14)20-11-12-24-18-9-8-16(21-22-18)15-7-3-4-10-19-15/h3-4,7-10,14H,1-2,5-6,11-13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLBEMONFKPREI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide typically involves multiple steps:

Formation of the pyridazinyl intermediate: This step involves the reaction of pyridine derivatives with hydrazine to form the pyridazinyl core.

Introduction of the cyclopentylthio group: This can be achieved through a nucleophilic substitution reaction where a cyclopentylthiol reacts with a suitable leaving group on the pyridazinyl intermediate.

Attachment of the acetamide group: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The cyclopentylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazinyl moiety can be reduced under hydrogenation conditions.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can be used to facilitate nucleophilic substitution.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced pyridazinyl derivatives.

Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: Its unique structure can be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide depends on its specific application:

Biological Targets: It may interact with enzymes or receptors, inhibiting or activating their function.

Pathways Involved: It could modulate signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Design

The compound shares core motifs with several acetamide-based heterocycles documented in the literature. Key analogs and their distinguishing features include:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Heterocyclic Core: The pyridazine core in the target compound contrasts with pyrimidine () or thienopyrimidine () in analogs. The pyridin-2-yl substituent in the target compound is shared with the antineoplastic agent in , suggesting a role in target engagement .

Substituent Effects: The cyclopentylthio group distinguishes the target compound from analogs with trifluoromethoxy () or methoxy () substituents. Cyclopentylthio may improve metabolic stability compared to smaller alkylthio groups . The thiazolidinone moiety in ’s compound 9a confers antimicrobial activity, absent in the target compound’s structure .

Pharmacological Potential: Antineoplastic activity is prominent in pyridazine-thiadiazole hybrids (), while pyridine-thiazolidinones () show antimicrobial effects. The target compound’s pyridazine-pyridine scaffold may bridge these activities. Molecular weight and polarity: The target compound’s larger size (compared to –11 analogs) may influence solubility and bioavailability.

Biological Activity

The compound 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacodynamics, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

Key features include:

- A cyclopentylthio group, which is known for enhancing lipophilicity.

- A pyridazinyl moiety that may contribute to receptor binding affinity.

The biological activity of this compound primarily involves modulation of specific receptors and pathways. Preliminary studies suggest that it may act as an antagonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which plays a crucial role in pain perception and inflammatory responses.

TRPV1 Antagonism

Research has indicated that compounds structurally similar to 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide exhibit high antagonistic activity against TRPV1. For instance, a related compound demonstrated a value of 0.4 nM, indicating potent inhibition of capsaicin-induced activation .

In Vitro Studies

In vitro assays have shown that the compound effectively inhibits TRPV1-mediated calcium influx in neuronal cells. This inhibition is dose-dependent and suggests potential analgesic properties.

In Vivo Studies

Case Study: Analgesic Efficacy

A study evaluating the analgesic effects in a rat model of neuropathic pain demonstrated that administration of the compound resulted in significant reduction of pain behaviors. The effective dose (ED50) was determined to be approximately 0.19 mg/kg, showcasing its potency compared to existing analgesics .

Data Table: Summary of Biological Activities

| Activity | Result | Reference |

|---|---|---|

| TRPV1 Antagonism | ||

| Analgesic Efficacy | ED50 = 0.19 mg/kg | |

| Calcium Influx Inhibition | Dose-dependent effect |

Discussion

The findings surrounding 2-(cyclopentylthio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide underscore its potential as a therapeutic agent in pain management. The compound's structure allows for high receptor affinity and specificity, making it a candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.